8-Chloro-2'-deoxyguanosine

Description

Contextualizing Halogenated Deoxyguanosine Derivatives within Nucleic Acid Research

Halogenated deoxyguanosine derivatives are a class of molecules where a halogen atom (such as chlorine, bromine, or iodine) is attached to the guanine (B1146940) base of deoxyguanosine. nih.govresearchgate.netseela.netresearchgate.net These modifications to the DNA structure are of significant interest in nucleic acid research for several reasons. The introduction of a halogen atom can alter the chemical properties of the nucleoside, impacting DNA stability and conformation. researchgate.netseela.netresearchgate.net

The study of these derivatives provides insights into the mechanisms of DNA damage caused by reactive halogen species, which are produced endogenously by enzymes like myeloperoxidase during inflammatory responses. mdpi.comnih.gov Furthermore, understanding the synthesis and properties of these halogenated compounds is crucial for developing tools and probes to study DNA structure and function, as well as for exploring their potential as therapeutic agents or biomarkers. nih.govresearchgate.net The regioselective synthesis of these compounds allows for precise placement of the halogen, enabling detailed studies of their effects on DNA. researchgate.netseela.netresearchgate.net

Significance of 8-Chloro-2'-deoxyguanosine (8-Cl-dG) as a DNA Adduct in Inflammatory Contexts

During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govoup.comoup.com This reactive species can damage various biomolecules, including DNA. mdpi.comoup.comoup.com this compound is a major and stable product formed when HOCl reacts with the guanine base in DNA. oup.comoup.comoup.com

The formation of 8-Cl-dG is a direct indicator of MPO activity and the presence of reactive halogen species at sites of inflammation. nih.gov Its detection in tissues and urine serves as a specific biomarker for inflammation-associated DNA damage. oup.comnih.gov Studies have shown that the levels of 8-Cl-dG, along with its brominated counterpart, 8-bromo-2'-deoxyguanosine (B1139848), increase in response to inflammatory stimuli. nih.gov For instance, in rats treated with lipopolysaccharide to induce inflammation, levels of 8-halo-dGs were found to increase in the liver and urine earlier than other oxidative stress markers like 8-oxo-2'-deoxyguanosine. nih.gov This suggests that 8-Cl-dG could be a valuable early biomarker for inflammatory processes. nih.gov

Overview of Principal Research Trajectories for 8-Cl-dG

Current research on this compound is progressing along several key trajectories, primarily focusing on its role in mutagenesis, its utility as a biomarker, and the mechanisms of its formation and repair.

Mutagenic Properties: A significant area of investigation is the mutagenic potential of 8-Cl-dG. oup.comoup.comscispace.com Research has demonstrated that this DNA lesion can lead to misincorporation of bases during DNA replication, with the outcome depending on the specific DNA polymerase involved. oup.comoup.comscispace.com For example, human DNA polymerase κ has been shown to promote single-base deletions and misincorporate other nucleotides opposite the 8-Cl-dG lesion. oup.com In contrast, polymerases α and η tend to correctly incorporate deoxycytidine monophosphate. oup.com These findings indicate that 8-Cl-dG is a mutagenic lesion that could contribute to the link between chronic inflammation and cancer. oup.comoup.comscispace.com

Biomarker for Inflammation and Disease: Another major research focus is the application of 8-Cl-dG as a biomarker for inflammation and associated diseases. nih.govwjgnet.comnih.gov Its formation is directly linked to the activity of myeloperoxidase, a key enzyme in the inflammatory response. nih.govnih.gov Studies have detected elevated levels of 8-Cl-dG in various inflammatory conditions. For instance, urinary levels of 8-halo-dGs were found to be significantly higher in diabetic patients compared to healthy individuals. nih.gov This highlights its potential as a specific and early indicator of inflammatory tissue damage. nih.govnih.gov

Formation and Inhibition: Research also delves into the chemical mechanisms of 8-Cl-dG formation and potential ways to inhibit this process. oup.comtandfonline.com The reaction of deoxyguanosine with hypochlorous acid, both directly and through the myeloperoxidase system, is a key area of study. oup.com Additionally, the ability of various natural antioxidants, such as polyphenols and sulfurous compounds, to inhibit the formation of 8-Cl-dG is being investigated. tandfonline.com This line of research could lead to strategies for mitigating DNA damage associated with inflammation. tandfonline.com

Table 1: Investigated Effects of 8-Cl-dG on DNA Replication

| DNA Polymerase | Observed Effect | Mutagenic Outcome |

| Polymerase α | Slightly retarded at the 8-Cl-dG site; exclusively incorporated dCMP. oup.com | Non-mutagenic oup.com |

| Polymerase κ | Slightly retarded at the 8-Cl-dG site; promoted one-base deletion and misincorporation of dGMP, dAMP, and dTMP. oup.com | Mutagenic (deletions and substitutions) oup.com |

| Polymerase η | Readily bypassed the lesion; exclusively incorporated dCMP. oup.com | Non-mutagenic oup.com |

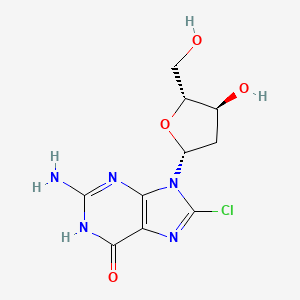

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJGYHICYATNGZ-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Formation Pathways and Synthetic Methodologies

Endogenous Generation of 8-Chloro-2'-deoxyguanosine in Biological Systems

The formation of 8-Cl-dG within living organisms is intrinsically linked to the inflammatory response, where the immune system's machinery inadvertently produces reactive species capable of modifying DNA.

During inflammation, phagocytic cells such as neutrophils, monocytes, and macrophages are recruited to the site of injury or infection. oup.com These cells release the heme enzyme myeloperoxidase (MPO). oup.comoup.com MPO utilizes hydrogen peroxide (H₂O₂), produced during the respiratory burst, and chloride ions (Cl⁻), present at high concentrations in plasma, to generate the potent oxidant hypochlorous acid (HOCl). oup.comoup.com

HOCl is a key component of the host's defense mechanism, capable of killing pathogens through its strong oxidizing and chlorinating properties. oup.comresearchgate.net However, this highly reactive molecule can also inflict damage on host tissues, including cellular components like lipids, proteins, and DNA. oup.com The reaction of HOCl with the guanine (B1146940) base in DNA leads to the formation of several adducts, with 8-Cl-dG being a major product. oup.comacs.org This process underscores the dual role of the inflammatory response, being both protective and potentially detrimental through the generation of DNA-damaging agents. The formation of 8-Cl-dG has been observed in the liver DNA of rats under inflammatory conditions, highlighting its in vivo relevance. oup.comoup.com

The reaction between 2'-deoxyguanosine (B1662781) (dG) and HOCl to form 8-Cl-dG has been studied under various laboratory conditions to mimic the physiological environment. In one study, reacting 1 mM dG with 1 mM HOCl at pH 7.4 and 37°C for 15 minutes resulted in the formation of 8-Cl-dG with a yield of 2.4%. nih.gov The reaction also produces other products, such as an amino-imidazolone nucleoside (dIz) and a diimino-imidazole nucleoside (dDiz). nih.gov

The presence of certain molecules can modulate the yield of these products. For instance, low concentrations of nicotine (B1678760) have been shown to significantly enhance the formation of 8-Cl-dG from the reaction of dG with HOCl. nih.gov The kinetics of the hydrolysis of 8-(arylamino)-2'-deoxyguanosines, which are structurally related to 8-Cl-dG, have been shown to be significantly accelerated (40- to 1300-fold) compared to dG under mildly acidic conditions (pH 3-6). nih.gov While this study does not directly measure the formation kinetics of 8-Cl-dG, it provides insight into the stability and reactivity of C8-substituted guanosine (B1672433) adducts.

Table 1: Products from the Reaction of 2'-deoxyguanosine with Hypochlorous Acid nih.gov

| Product | Yield (%) |

|---|---|

| This compound (8-Cl-dG) | 2.4 |

| amino-imidazolone nucleoside (dIz) | 0.6 |

| diimino-imidazole nucleoside (dDiz) | 1.4 |

| Unreacted 2'-deoxyguanosine | 61.5 |

Reaction Conditions: 1 mM dG, 1 mM HOCl, pH 7.4, 37°C, 15 min.

The primary precursor for the endogenous formation of 8-Cl-dG is 2'-deoxyguanosine, a fundamental component of DNA. nih.gov The direct chlorinating agent is hypochlorous acid, produced by the MPO-H₂O₂-Cl⁻ system. nih.gov

Chemical Synthesis of this compound and its Derivatives for Research Applications

To investigate the biological effects of 8-Cl-dG, such as its impact on DNA replication and repair, researchers require pure sources of the adduct and its derivatives. This has necessitated the development of specific chemical synthesis methodologies.

The triphosphate form of 8-Cl-dG, this compound-5'-triphosphate (8-Cl-dGTP), is a crucial tool for studying the behavior of DNA polymerases when encountering this lesion. A common method for its synthesis involves the direct treatment of 2'-deoxyguanosine-5'-triphosphate (dGTP) with sodium hypochlorite (B82951) (NaOCl), a source of HOCl. oup.comoup.comresearchgate.net

In a typical procedure, 10 mM dGTP is reacted with 1 mM NaOCl in a sodium phosphate (B84403) buffer (pH 8.0) at 37°C for one hour. oup.comoup.com The reaction is often carried out in the presence of nicotine, which has been found to modulate the reaction. oup.comresearchgate.net The reaction is subsequently stopped by the addition of a quenching agent like methionine. oup.comoup.com The resulting 8-Cl-dGTP can then be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC). oup.comresearchgate.net The successful synthesis and purification of 8-Cl-dGTP allows for its use in in vitro assays to explore its properties as a substrate for DNA polymerases. oup.comresearchgate.net

Table 2: Synthesis of this compound-5'-triphosphate (8-Cl-dGTP) oup.comoup.com

| Reactant | Concentration |

|---|---|

| dGTP | 10 mM |

| Sodium Hypochlorite (NaOCl) | 1 mM |

| Nicotine | 20 µM |

| Sodium Phosphate Buffer | 250 mM (pH 8.0) |

| Methionine (to terminate) | 10 mM |

Reaction Conditions: 37°C for 1 hour.

Studying the precise biological consequences of a single DNA lesion requires its placement at a specific position within a DNA sequence. Methodologies have been developed to incorporate 8-Cl-dG site-specifically into synthetic oligodeoxynucleotides.

One prominent method involves the enzymatic incorporation of 8-Cl-dGTP. oup.com This is achieved by using a DNA polymerase and a template-primer system. An exonuclease-free DNA polymerase, such as the Klenow fragment, can be used to incorporate a single 8-Cl-dGMP from 8-Cl-dGTP opposite a cytosine in the template strand. oup.com The resulting oligodeoxynucleotide, now containing a single 8-Cl-dG adduct, can be purified and used in subsequent experiments, such as studies on translesion synthesis by various DNA polymerases. oup.com

Another powerful technique for creating site-specifically modified oligodeoxynucleotides is solid-phase phosphoramidite (B1245037) chemistry. This involves the synthesis of a protected 8-Cl-dG phosphoramidite building block. While the search results focus more on the enzymatic incorporation for 8-Cl-dG, the principles of phosphoramidite synthesis are well-established for other C8-modified guanosine adducts. nih.govtandfonline.com This approach would involve chemical synthesis of the 8-Cl-dG nucleoside, followed by protection of reactive groups and phosphitylation to create the phosphoramidite monomer. This monomer can then be used in an automated DNA synthesizer to be incorporated at any desired position in an oligonucleotide sequence. nih.gov

Preparation of Labeled or Modified 8-Cl-dG Analogs for Mechanistic Studies

The elucidation of the precise mechanisms through which this compound (8-Cl-dG) exerts its biological effects relies heavily on the use of labeled or modified analogs of the compound. These specialized molecules serve as powerful tools in mechanistic studies, allowing researchers to trace the metabolic fate of 8-Cl-dG, identify its molecular targets, and understand its impact on cellular processes such as DNA replication and repair. Methodologies for preparing these analogs primarily involve enzymatic incorporation of modified precursors into nucleic acids and chemical synthesis of isotopically or fluorescently tagged versions.

A predominant method for generating DNA strands containing 8-Cl-dG for mechanistic analysis is through enzymatic incorporation. This process typically begins with the synthesis of this compound-5'-triphosphate (8-Cl-dGTP). oup.com This precursor can be synthesized by reacting 2'-deoxyguanosine-5'-triphosphate (dGTP) with reagents like sodium hypochlorite (NaOCl). oup.com Once synthesized and purified, 8-Cl-dGTP can be used as a substrate by DNA polymerases to incorporate the modified nucleotide into a growing DNA strand. oup.comoup.com

To facilitate the study of DNA polymerase interactions with this lesion, researchers have employed fluorescently labeled primers. For instance, an Alexa546-labeled primer can be used in conjunction with a DNA template to enzymatically generate an oligonucleotide containing 8-Cl-dG at a specific site. oup.comoup.com This fluorescent tag allows for sensitive detection and quantification during subsequent experiments, such as primer extension assays, which are used to assess the miscoding potential of the 8-Cl-dG lesion when encountered by various DNA polymerases. oup.com

The following table summarizes the enzymatic preparation of an 8-Cl-dG-modified oligonucleotide as described in research literature:

| Step | Description | Reagents and Conditions |

| 1. Synthesis of 8-Cl-dGTP | Reaction of dGTP to form the chlorinated analog. | 10 mM dGTP, 1 mM NaOCl, 250 mM sodium phosphate buffer (pH 8.0), 20 µM nicotine, 37°C for 1 hour. oup.com |

| 2. Purification of 8-Cl-dGTP | Isolation of 8-Cl-dGTP from the reaction mixture. | High-performance liquid chromatography (HPLC). oup.com |

| 3. Enzymatic Incorporation | Incorporation of 8-Cl-dGTP into an oligonucleotide. | Unlabeled or Alexa546-labeled primer, DNA template, exonuclease-free Klenow fragment, 1× NEBuffer 2, 25°C for 1 hour. oup.comoup.com |

| 4. Ligation (for longer strands) | Joining of the 8-Cl-dG-containing oligonucleotide with another DNA fragment. | T4 DNA ligase. oup.com |

Isotopic labeling represents another critical strategy for preparing 8-Cl-dG analogs for mechanistic investigations. While specific protocols for the direct synthesis of isotopically labeled 8-Cl-dG are not extensively detailed in the reviewed literature, general methods for the synthesis of ¹³C- and ¹⁵N-labeled purine (B94841) nucleosides are well-established and can be adapted for this purpose. nih.govoup.comnih.gov These methods often involve the use of labeled precursors in the chemical synthesis pathway of the nucleoside. For example, the introduction of ¹³C or ¹⁵N atoms can be achieved by using labeled formic acid or ammonium (B1175870) chloride, respectively, during the construction of the purine ring system. nih.gov

Furthermore, the synthesis of radiolabeled deoxyribonucleosides, such as carbon-14 (B1195169) labeled 2'-deoxyguanosine, has been accomplished enzymatically. cdnsciencepub.com Such approaches could potentially be modified for the production of radiolabeled 8-Cl-dG, which would be invaluable for quantitative studies of DNA adduct formation and repair.

The table below outlines potential isotopic labeling strategies for 8-Cl-dG based on established methods for other nucleosides:

| Labeling Strategy | Precursor Example | Potential Application in Mechanistic Studies |

| ¹³C-Labeling | [¹³C]Formic acid | Nuclear Magnetic Resonance (NMR) spectroscopy to probe structural changes in DNA containing 8-Cl-dG. oup.com |

| ¹⁵N-Labeling | [¹⁵N]Ammonium chloride | Mass spectrometry-based quantification of 8-Cl-dG adducts in biological samples. nih.gov |

| ¹⁴C-Labeling | [¹⁴C]Labeled precursor | Radiometric assays to determine the efficiency of DNA repair enzymes in removing the 8-Cl-dG lesion. cdnsciencepub.com |

These labeled analogs of 8-Cl-dG are instrumental in a variety of mechanistic studies. For example, oligonucleotides containing a site-specific 8-Cl-dG adduct are used to investigate the fidelity of DNA synthesis past the lesion by different DNA polymerases, revealing the mutagenic potential of this adduct. oup.comoup.com Moreover, isotopically labeled 8-Cl-dG can be used as internal standards in mass spectrometry to accurately quantify the levels of this DNA damage product in cells and tissues under conditions of oxidative stress. nih.gov The use of fluorescently tagged 8-Cl-dG or associated primers also aids in studying the kinetics and protein interactions involved in the recognition and repair of this lesion. oup.comumich.edu

Molecular and Cellular Mechanisms of 8 Chloro 2 Deoxyguanosine Action

Interaction with DNA and Nucleic Acid Structure

The introduction of a chlorine atom at the C8 position of 2'-deoxyguanosine (B1662781) (dG) to form 8-chloro-2'-deoxyguanosine (8-Cl-dG) significantly alters its chemical properties and influences its interaction with DNA. This modification is a major DNA adduct formed by hypochlorous acid, a reactive species generated during inflammation. oup.comoup.com

Analysis of Base Pairing Stability and Hydrogen Bonding Properties

The stability of base pairs involving 8-Cl-dG is markedly different from that of standard G:C pairs. Studies have shown a strong correlation between the size of the substituent at the C8 position and a decrease in base pair stability when paired with deoxycytidine (dC). acs.orgnih.gov The chlorine atom, with its larger atomic radius compared to hydrogen, contributes to this destabilization. acs.orgnih.gov

The altered conformation and electronic properties of 8-Cl-dG also impact its hydrogen bonding capabilities. In its anti conformation, 8-Cl-dG can still form a base pair with dC. However, when in the favored syn conformation, it can form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP) during DNA replication. mdpi.comnih.gov This non-canonical pairing is facilitated by two hydrogen bonds between the syn-8-Cl-dG and the anti-dGTP, along with a water-mediated hydrogen bond. mdpi.comnih.gov Hydrogen bonds are fundamental to the structure and function of nucleic acids, and their strength can vary depending on the atoms involved and the geometry of the interaction. nih.govwikipedia.org The formation of non-standard hydrogen bonds by 8-Cl-dG is a key factor in its mutagenic potential.

DNA Replication Fidelity and Mutagenesis Induced by 8-Cl-dG

The structural perturbations caused by 8-Cl-dG present a significant challenge to the DNA replication machinery, often leading to errors and mutations. The bypass of this lesion is handled by specialized translesion synthesis (TLS) DNA polymerases. nih.govtandfonline.com

Translesion Synthesis by Eukaryotic DNA Polymerases (e.g., Pol α, κ, η, β)

Different eukaryotic DNA polymerases exhibit varied abilities to replicate past an 8-Cl-dG lesion. oup.comoup.com DNA polymerase α (Pol α), a key enzyme in the initiation of DNA replication, and DNA polymerase η (Pol η), a major TLS polymerase, have been shown to exclusively incorporate dCMP opposite 8-Cl-dG, indicating a relatively accurate bypass. oup.comoup.com

In contrast, DNA polymerase κ (Pol κ), another TLS polymerase, demonstrates a more error-prone bypass of the lesion. oup.comoup.com Studies have shown that Pol κ can promote single-base deletions and misincorporate other nucleotides opposite 8-Cl-dG. oup.comoup.com Human DNA polymerase β (Pol β), involved in base excision repair, has been observed to incorporate dGTP opposite 8-Cl-dG, a misincorporation that can lead to G-to-C transversion mutations. mdpi.comnih.gov The ability of these specialized polymerases to accommodate distorted DNA templates is a crucial aspect of their function in bypassing DNA damage. pnas.orgasm.org

Characterization of Nucleotide Misincorporation Frequencies and Specificities

The mutagenic potential of 8-Cl-dG is underscored by the frequency and types of nucleotide misincorporations that occur during DNA replication. The specificity of misincorporation is highly dependent on the DNA polymerase involved. oup.comoup.com

For instance, when Pol κ encounters an 8-Cl-dG lesion, it can lead to the misincorporation of dGMP, dAMP, and dTMP, in addition to promoting deletions. oup.comoup.com Steady-state kinetic analyses have provided quantitative data on the efficiency of correct versus incorrect nucleotide insertions. With Pol β, the incorporation of dGTP opposite 8-Cl-dG was found to be only about 15-fold less efficient than the correct incorporation of dCTP, highlighting the significant promutagenic nature of this lesion. mdpi.comnih.gov This misincorporation of guanine (B1146940) opposite the chlorinated guanine is a direct consequence of the syn conformation of 8-Cl-dG, which facilitates Hoogsteen pairing with the incoming dGTP. mdpi.comnih.gov These findings indicate that the 8-Cl-dG adduct is a mutagenic lesion that can lead to various types of mutations, with the specific outcome being influenced by the particular DNA polymerase that performs the translesion synthesis. oup.comoup.com

Table 1: Miscoding Properties of 8-Cl-dG with Human DNA Polymerase κ

| Event | Frequency (%) |

| One-base deletion | 6.4 |

| dGMP misincorporation | 5.5 |

| dAMP misincorporation | 3.7 |

| dTMP misincorporation | 3.5 |

| Data sourced from studies on primer extension reactions in the presence of all four dNTPs. oup.comoup.com |

Mechanisms of G to C Transversion Mutations Facilitated by 8-Cl-dG (e.g., Hoogsteen Base Pairing)

This compound (8-Cl-dG) is a significant DNA lesion that arises from the reaction of hypochlorous acid (HOCl) with guanine. nih.gov This process is particularly relevant in the context of chronic inflammation, where reactive halogen species are produced by enzymes like myeloperoxidase. nih.govresearchgate.net The presence of 8-Cl-dG in the DNA template is promutagenic, with a notable propensity to cause G to C transversion mutations. nih.gov A transversion is a type of point mutation where a purine (B94841) base (adenine or guanine) is replaced by a pyrimidine (B1678525) base (cytosine or thymine), or vice versa. wikipedia.org

The primary mechanism underlying this mutagenic outcome involves the conformational flexibility of the 8-Cl-dG nucleotide. While guanine typically exists in the anti conformation to form a standard Watson-Crick base pair with cytosine, the bulky chlorine atom at the C8 position of 8-Cl-dG favors a rotation around the glycosidic bond, resulting in the syn conformation. nih.govresearchgate.net This syn conformation facilitates the formation of a Hoogsteen base pair with an incoming guanine nucleotide (dGTP) during DNA replication. nih.govwikipedia.org

Structural and kinetic studies using human DNA polymerase β (polβ) have provided detailed insights into this process. nih.gov Crystal structures have shown that 8-Cl-dG can form a base pair with an incoming deoxycytidine triphosphate (dCTP) when in the anti conformation, which represents the correct pairing. nih.gov However, it can also form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP) when it adopts the syn conformation. nih.gov This mispairing is stabilized by two hydrogen bonds between the syn-8-Cl-dG and the anti-dGTP, along with a water-mediated hydrogen bond. nih.gov Kinetic analyses have demonstrated that the incorporation of dGTP opposite 8-Cl-dG is only about 15-fold less efficient than the incorporation of the correct nucleotide, dCTP, by polβ, highlighting the significant potential for this mutagenic event to occur. nih.gov This dual coding potential of 8-Cl-dG, pairing with both C and G, is the basis for the observed G to C transversion mutations. nih.govresearchgate.net

Induction of Deletions and Other Genomic Alterations during Replication

Beyond promoting G to C transversion mutations, the presence of 8-Cl-dG in a DNA template can lead to other forms of genomic instability, including deletions. The processing of 8-Cl-dG by different DNA polymerases can result in varied outcomes. For instance, studies with human DNA polymerase κ (pol κ) have shown that it can bypass the 8-Cl-dG lesion, but in doing so, it can promote one-base deletions at a frequency of 6.4%. oup.com

In addition to deletions, pol κ was also observed to misincorporate dGTP (5.5%), dAMP (3.7%), and dTMP (3.5%) opposite the 8-Cl-dG lesion. oup.com In contrast, DNA polymerase α and η exclusively incorporated the correct nucleotide, dCMP, opposite the lesion. oup.com This indicates that the mutagenic potential and the type of genomic alteration induced by 8-Cl-dG are highly dependent on the specific DNA polymerase involved in the replication process. The accumulation of such lesions, if not properly repaired, can contribute to genomic instability, a hallmark of carcinogenesis. wikipedia.orgnih.gov

Enzymatic Recognition and Processing of 8-Cl-dG Lesions

Substrate Specificity for DNA Repair Enzymes (e.g., Glycosylases)

The primary defense against the mutagenic effects of lesions like 8-Cl-dG is the base excision repair (BER) pathway, which is initiated by DNA glycosylases. nih.gov These enzymes recognize and excise damaged bases from the DNA. nih.gov The human 8-oxoguanine DNA glycosylase 1 (hOGG1) is a key enzyme in the BER pathway responsible for removing oxidized purines, most notably 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govmdpi.com

Given the structural similarity between 8-oxo-dG and 8-Cl-dG, it is plausible that hOGG1 could also recognize and excise 8-Cl-dG. DNA glycosylases typically flip the damaged base out of the DNA helix and into their active site for excision. nih.govnih.gov The efficiency of this process is influenced by the specific structure of the lesion and its interaction with the enzyme. nih.gov While direct studies on the substrate specificity of hOGG1 for 8-Cl-dG are limited, the general mechanism of action of DNA glycosylases suggests that they are capable of recognizing a range of structurally similar lesions. nih.gov For instance, the bacterial formamidopyrimidine DNA glycosylase (Fpg) and human OGG1 can both recognize and excise 8-oxo-dG. mdpi.compnas.org

Potential for Recognition by Nucleotide Metabolism Enzymes

The cellular nucleotide pool is a potential target for damage by reactive species, leading to the formation of modified nucleotides such as 8-Cl-dGTP. oup.commdpi.com Enzymes involved in nucleotide metabolism play a crucial role in maintaining the integrity of the nucleotide pool and preventing the incorporation of damaged precursors into DNA. nih.govmdpi.com These "sanitizing" enzymes hydrolyze and eliminate noncanonical nucleotides. mdpi.com

For example, enzymes like MTH1 (NudT1) are known to hydrolyze oxidized purine nucleoside triphosphates such as 8-oxo-dGTP, preventing their incorporation into DNA. mdpi.com While specific studies on the recognition of 8-Cl-dGTP by these sanitizing enzymes are not extensively documented, it is conceivable that they could act on this modified nucleotide due to structural similarities with their known substrates. The incorporation of a modified nucleotide like 8-Cl-dGTP into DNA during replication would be a direct source of DNA damage and subsequent mutations. mdpi.com The regulation of nucleotide metabolism is complex, involving feedback inhibition by various nucleotide metabolites to maintain a balanced pool of precursors for DNA and RNA synthesis. nih.govoup.com

Cellular Responses to 8-Cl-dG Accumulation in Model Systems

Effects on DNA Damage Response Pathways (in vitro studies)

The accumulation of DNA lesions like 8-Cl-dG triggers the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis. mdpi.comsigmaaldrich.com Key proteins in the DDR pathway include the kinases ATM and ATR, which are activated by DNA double-strand breaks (DSBs) and single-strand breaks (SSBs) or replication stress, respectively. mdpi.comsigmaaldrich.com

In vitro studies using model systems have shown that the accumulation of DNA damage can lead to the activation of these pathways. mdpi.commdpi.comphysiology.org For example, the presence of DNA adducts can lead to replication fork stalling, which in turn activates the ATR-Chk1 signaling cascade to arrest the cell cycle and allow time for repair. sigmaaldrich.com If the lesions are converted into DSBs, for instance during replication, the ATM-Chk2 pathway is activated. mdpi.com The accumulation of 8-Cl-dG, with its potential to block replication and induce mutations and deletions, would likely activate these DDR pathways. oup.com The p53 tumor suppressor protein is a central player in the DDR, and its activation can lead to cell cycle arrest or apoptosis. sigmaaldrich.com The failure to properly repair lesions like 8-Cl-dG can lead to genomic instability and contribute to the development of diseases such as cancer. nih.gov

Interactive Data Table: Miscoding Properties of 8-Cl-dG with Human DNA Polymerases

Interactive Data Table: Mutagenic Outcomes of 8-Cl-dG with Human DNA Polymerase κ

Perturbations in Genomic Stability and Integrity (in cell-based and animal models)

This compound (8-Cl-dG) is a significant DNA adduct formed from the reaction of 2'-deoxyguanosine with hypochlorous acid (HOCl), a potent oxidant produced by the enzyme myeloperoxidase at sites of inflammation. oup.comnih.gov Its formation within cellular DNA represents a direct link between chronic inflammation and carcinogenesis, primarily through its disruptive effects on genomic stability and integrity. oup.com The presence of this lesion in DNA can lead to significant genetic alterations, compromising the faithful replication and maintenance of the genetic code. oup.commdpi.com

Studies in animal models have successfully detected 8-Cl-dG in the hepatic DNA of rats administered lipopolysaccharide to induce an inflammation model, confirming its formation in vivo under inflammatory conditions. oup.com The primary threat of 8-Cl-dG to genomic integrity lies in its promutagenic nature. nih.gov The lesion can cause miscoding during DNA replication, where the frequency and type of mutation depend on the specific DNA polymerase involved in the replication process. oup.com

Research using human DNA polymerases has demonstrated that 8-Cl-dG is a mutagenic lesion. oup.com For instance, studies with human DNA polymerase β (polβ) revealed that it could incorporate deoxyguanosine triphosphate (dGTP) opposite the 8-Cl-dG lesion with only a 15-fold lower efficiency than the correct deoxycytidine triphosphate (dCTP). nih.gov This misincorporation is structurally facilitated by the ability of the 8-Cl-dG base to adopt a syn conformation, which allows it to form a Hoogsteen base pair with an incoming dGTP in the anti conformation. nih.gov This specific pairing promotes G to C transversion mutations, a significant type of genetic alteration that can contribute to genomic instability. nih.gov

The stability of the base pair formed by 8-Cl-dG also influences its biological impact. Investigations into oligonucleotides containing 8-Cl-dG have shown that the presence of the chlorine atom at the C8 position affects base pair stability. nih.gov A strong correlation exists between an increased atomic radius at the C8 position and decreased stability of the base pair with deoxycytidine (dC). nih.gov This inherent instability, coupled with its propensity for mispairing, underscores the role of 8-Cl-dG as a source of genomic perturbation.

Table 1: Effects of this compound on DNA Integrity and Replication

| Experimental Model | Key Findings | Consequence for Genomic Stability | Citations |

|---|---|---|---|

| Human DNA Polymerase Assays | Miscoding by human DNA polymerases; miscoding frequency and specificity vary with the polymerase. | Mutagenic lesion, potential for inflammation-driven carcinogenesis. | oup.com |

| Human DNA Polymerase β (polβ) Kinetics and Crystallography | Polβ incorporates dGTP opposite 8-Cl-dG. The lesion adopts a syn conformation to form a Hoogsteen base pair with dGTP. | Promotes G to C transversion mutations. | nih.gov |

| Oligonucleotide Stability Studies | Decreased thermal stability of the 8-Cl-dG:dC base pair compared to the natural G:C base pair. | Contributes to the mutagenic potential of the lesion. | nih.gov |

| Rat Inflammation Model (LPS-treated) | 8-Cl-dG was detected in hepatic DNA. | Demonstrates in vivo formation of the DNA adduct, linking inflammation to DNA damage. | oup.com |

Modulation of Cellular Processes (e.g., metabolic activity, apoptosis in specific cell lines, distinct from 8-chloroadenosine (B1666358) effects)

The cellular consequences of this compound (8-Cl-dG) extend beyond direct DNA damage, influencing various cellular processes. However, its effects are notably distinct from those of its adenosine (B11128) counterpart, 8-chloroadenosine (8-Cl-Ado), particularly concerning metabolic activity and apoptosis.

However, some specific metabolic perturbations have been noted. In one study, exposure of HCAEC to 8-Cl-dG did result in a significant decrease in cellular ATP levels, even though general metabolic activity assays were unaffected. researchgate.net This suggests that 8-Cl-dG might exert more subtle effects on cellular energetics that are not captured by all metabolic assays or that the effects are highly cell-type specific.

Regarding apoptosis, or programmed cell death, the available evidence indicates that 8-Cl-Ado is a potent inducer of this process in various cell lines, including HCAEC and multiple cancer cell lines. nih.govnih.govmdpi.com The mechanism for 8-Cl-Ado-induced apoptosis is linked to the induction of endoplasmic reticulum stress and the unfolded protein response. nih.gov In stark contrast, 8-Cl-dG did not have a significant effect on the viability of HCAEC, indicating it is not a strong direct inducer of apoptosis in this cell type. nih.gov The primary mechanism of toxicity for 8-Cl-dG appears to be its genotoxic and mutagenic effects, which can lead to cell cycle arrest or cell death as a secondary consequence of overwhelming DNA damage, rather than the direct activation of apoptotic signaling pathways seen with 8-Cl-Ado.

Table 2: Comparative Cellular Effects of this compound and 8-Chloroadenosine

| Cellular Process | This compound (8-Cl-dG) | 8-Chloroadenosine (8-Cl-Ado) | Cell Line | Citations |

|---|---|---|---|---|

| Metabolic Activity | No significant change observed. | Significant decrease in metabolic activity. | HCAEC | nih.govresearchgate.net |

| Cellular ATP Levels | Significant decrease observed. | Reduction in ATP, with formation of 8-Cl-ATP. | HCAEC | nih.govresearchgate.net |

| Apoptosis Induction | Not a significant inducer of apoptosis. | Potent inducer of apoptosis via ER stress and UPR activation. | HCAEC | nih.gov |

| Nucleic Acid Incorporation | Incorporated into cellular DNA. | Incorporated into cellular RNA. | HCAEC | nih.govresearchgate.net |

Advanced Analytical and Detection Methodologies for 8 Chloro 2 Deoxyguanosine in Biological Research

Chromatographic Separation Techniques for 8-Cl-dG and its Metabolites

Chromatographic techniques are fundamental for isolating 8-Cl-dG and its metabolites from complex biological mixtures, thereby enabling accurate downstream analysis. High-performance liquid chromatography (HPLC) and its more advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this separation process.

HPLC is a widely used technique for the separation of 8-Cl-dG and its triphosphate precursor, 8-chloro-2'-deoxyguanosine-5'-triphosphate (8-Cl-dGTP). oup.com The principle of separation is typically based on reversed-phase chromatography, where a nonpolar stationary phase (the column) is used with a polar mobile phase.

In a typical HPLC setup for 8-Cl-dG analysis, a reversed-phase C18 column is employed. oup.comresearchgate.net The separation is achieved by a gradient elution, where the composition of the mobile phase is varied over time to effectively separate compounds with different polarities. For instance, a linear gradient of acetonitrile (B52724) in a buffer such as triethylamine (B128534) acetate (B1210297) is often used. oup.comresearchgate.net Under these conditions, 8-Cl-dG, being more nonpolar than its unmodified counterpart, 2'-deoxyguanosine (B1662781) (dG), will have a longer retention time. oup.com

Following enzymatic digestion of DNA to its constituent nucleosides, the resulting mixture is subjected to HPLC. researchgate.net The fraction corresponding to the retention time of a synthetic 8-Cl-dG standard is collected for further analysis, typically by mass spectrometry.

Table 1: Exemplary HPLC Parameters for 8-Cl-dG and 8-Cl-dGTP Separation

| Parameter | Value | Reference |

| Column | Reversed-phase SunFire C18 (0.46 × 15 cm) | oup.com |

| Mobile Phase A | 50 mM triethylamine acetate (pH 7.0) | oup.com |

| Mobile Phase B | Acetonitrile | oup.com |

| Gradient | 0–15% acetonitrile over 40 min | oup.com |

| Flow Rate | 1.0 ml/min | oup.comresearchgate.net |

| Detection | UV absorbance and/or mass spectrometry | oup.comresearchgate.net |

UHPLC represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically <2 µm), which requires instrumentation capable of handling higher backpressures.

While specific UHPLC methods for 8-Cl-dG are less explicitly detailed in the provided search results, the development of UHPLC-tandem mass spectrometry (UPLC-MS/MS) methods for the analysis of the structurally related biomarker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG) is well-established. nih.govunc.eduresearchgate.net These methods can be readily adapted for 8-Cl-dG analysis. The enhanced separation efficiency of UHPLC is particularly advantageous for resolving 8-Cl-dG from other isomeric and isobaric DNA adducts that might be present in a biological sample.

The use of UHPLC can significantly reduce run times, allowing for higher throughput in molecular epidemiology studies. unc.edu Furthermore, the sharper and more concentrated peaks obtained with UHPLC lead to improved signal-to-noise ratios in the subsequent mass spectrometric detection, thereby enhancing the sensitivity of the assay. unc.eduresearchgate.net

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of DNA adducts like 8-Cl-dG. rsc.org When coupled with a chromatographic separation technique (LC-MS), it provides a powerful analytical platform for studying these lesions in biological systems.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact, charged molecules from the liquid phase to the gas phase, making it ideal for the analysis of thermally labile molecules like nucleosides. nih.gov Tandem mass spectrometry (MS/MS) further enhances the specificity of detection by performing a second stage of mass analysis on a selected precursor ion.

An analytical method involving HPLC coupled to ESI-MS/MS has been successfully established for the detection of low levels of hypochlorous acid-induced nucleic acid lesions, including 8-Cl-dG. nih.gov In a typical LC-ESI-MS/MS experiment, the eluent from the HPLC column is introduced into the ESI source. The protonated molecule of 8-Cl-dG, [M+H]⁺, is then selected in the first mass analyzer. This precursor ion is subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The most abundant fragment ion is typically formed by the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar. nih.gov By monitoring this specific fragmentation pattern (a selected reaction monitoring or SRM transition), a highly specific and quantitative measurement of 8-Cl-dG can be achieved. nih.gov

Table 2: Mass Spectrometric Parameters for 8-Cl-dG Detection

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI), typically positive ion mode | nih.govfabad.org.tr |

| Precursor Ion | Protonated molecule of 8-Cl-dG, [M+H]⁺ | nih.govnih.gov |

| Fragmentation | Collision-Induced Dissociation (CID) | nih.gov |

| Product Ion | Ion resulting from the loss of the deoxyribose moiety | nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

The analytical methodologies described above have been successfully applied to detect and quantify 8-Cl-dG in a variety of biological research samples.

Isolated DNA and Cellular Extracts: HPLC-ESI-MS/MS methods have been validated using isolated cells treated with hypochlorous acid. nih.gov This approach has also been used to measure background levels of related chlorinated nucleosides in the DNA of human white blood cells. nih.gov Furthermore, the analysis of 8-Cl-dG in DNA from H₂O₂-treated HeLa cells has been demonstrated using UPLC-HESI-MS/MS. unc.edunih.gov

Animal Biospecimens: 8-Cl-dG has been identified in the hepatic DNA of rats treated with lipopolysaccharide to induce an inflammatory response. researchgate.netresearchgate.netoup.com This highlights the utility of these methods in animal models of inflammation-associated diseases. The detection of 8-Cl-dG in these models provides a crucial link between inflammation and the formation of potentially mutagenic DNA lesions.

The ability to measure 8-Cl-dG in these diverse biological matrices is essential for elucidating its formation, repair, and biological consequences in vivo.

Spectroscopic and Biophysical Characterization Techniques (e.g., Nuclear Magnetic Resonance for Conformation)

While chromatographic and mass spectrometric techniques are excellent for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable insights into the three-dimensional structure and conformational dynamics of DNA containing 8-Cl-dG.

NMR spectroscopy can be used to determine the conformation of the glycosidic bond (the bond between the sugar and the base), which can be either syn or anti. nih.gov The conformation of this bond is critical as it can influence DNA replication and repair. For instance, studies on the related adduct 8-hydroxy-2'-deoxyguanosine (B1666359) have shown that it can adopt a syn conformation, which can lead to mispairing with adenine. oup.com

Development and Validation of Assays for 8-Cl-dG in Research Contexts

The accurate and reliable quantification of this compound (8-Cl-dG) in biological matrices is paramount for elucidating its role in inflammation-associated carcinogenesis. The development and validation of sensitive analytical assays are therefore critical steps in advancing research in this field. Methodologies for detecting DNA adducts are often based on chromatographic separation coupled with mass spectrometric detection, which provides the necessary selectivity and sensitivity for identifying and quantifying these low-abundance compounds in complex biological samples. nih.govopenaccesspub.org

The development of an assay for 8-Cl-dG typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters. A crucial aspect of method development is ensuring that the analytical process itself does not induce the formation of artifacts, a known challenge in the analysis of oxidized and halogenated DNA adducts. acs.org The validation of the developed assay is then performed to demonstrate its fitness for purpose, ensuring that the generated data is reliable and reproducible. sysrevpharm.orgnih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity. sysrevpharm.orgijprajournal.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the analysis of modified nucleosides like 8-Cl-dG. nih.govopenaccesspub.org For instance, HPLC has been utilized for the separation and purification of the related compound this compound-5'-triphosphate (8-Cl-dGTP), demonstrating the utility of this chromatographic technique for resolving chlorinated guanosine (B1672433) species. oup.com In such methods, a reversed-phase column is often employed to separate the analyte of interest from other sample components. oup.com

The validation of an LC-MS/MS method for a DNA adduct like 8-Cl-dG would involve a rigorous assessment of its performance characteristics. While specific validation data for 8-Cl-dG assays are not extensively published, the validation of assays for the analogous compound 8-hydroxy-2'-deoxyguanosine (8-OHdG) provides a framework for the expected performance of such methods.

Table 1: Representative Validation Parameters for a Hypothetical HPLC-MS/MS Assay for this compound

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | > 0.99 | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. |

| Limit of Detection (LOD) | Analyte-specific (e.g., pg/mL or fmol) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | Analyte-specific (e.g., ng/mL or pmol) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Precision (%RSD) | < 15% (for QCs), < 20% (for LLOQ) | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Accuracy (% Recovery) | 85-115% (for QCs), 80-120% (for LLOQ) | The closeness of the mean test results obtained by the method to the true value of the analyte. |

| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

This table presents hypothetical data based on typical performance characteristics of validated HPLC-MS/MS assays for similar modified nucleosides. fabad.org.troup.comresearchgate.net

Detailed research findings from studies on the closely related biomarker 8-OHdG further illustrate the performance of these analytical techniques. For example, a validated LC-MS/MS method for 8-OHdG in human urine demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.998. fabad.org.tr The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.019 ng/mL and 0.062 ng/mL, respectively. fabad.org.tr The intra- and inter-day precision for such assays are typically below 15% relative standard deviation (RSD), with accuracy falling within 85-115% of the nominal value. oup.comresearchgate.net

The application of such validated methods has enabled the detection of 8-Cl-dG in biological samples from research models of inflammation. For instance, 8-Cl-dG has been identified in the hepatic DNA of rats treated with lipopolysaccharide to induce an inflammatory response, as well as in the urine of hepatocellular carcinoma patients. oup.com These findings underscore the importance of robust analytical methodologies in linking the formation of specific DNA adducts to disease states.

Table 2: Research Findings on the Detection of this compound and Related Compounds

| Analyte | Matrix | Analytical Method | Key Finding | Reference |

| This compound-5'-triphosphate (8-Cl-dGTP) | In vitro synthesis | HPLC | Successful separation and purification from the precursor dGTP. | oup.com |

| This compound (8-Cl-dG) | Rat Hepatic DNA | Not specified | Detected in a lipopolysaccharide-induced inflammation model. | oup.com |

| This compound (8-Cl-dG) | Human Urine (Hepatocellular Carcinoma Patients) | Not specified | Detected in patient urine samples. | oup.com |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Human Urine | HPLC-MS/MS | LOD: 0.019 ng/mL; LOQ: 0.062 ng/mL; Linearity (r²): ≥ 0.998. | fabad.org.tr |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Human Urine | In-tube SPME-LC-MS/MS | LOD: 8.3 pg/mL; Intra-day precision: < 3.1% RSD; Inter-day precision: < 9.6% RSD. | researchgate.net |

This table summarizes key research findings related to the analysis of 8-Cl-dG and the performance of analytical methods for the closely related compound 8-OHdG.

The development and validation of these advanced analytical assays are indispensable for the continued investigation of 8-Cl-dG as a biomarker of inflammation-driven cancer. Future research will likely focus on refining these methods to enhance sensitivity and throughput, facilitating larger-scale studies to firmly establish the clinical utility of 8-Cl-dG in risk assessment and disease monitoring.

Applications of 8 Chloro 2 Deoxyguanosine As a Research Probe and Model

Utilization in Probing DNA Damage and Repair Mechanisms in Molecular Biology

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA adduct formed when cellular DNA is damaged by hypochlorous acid (HOCl). oup.com This potent oxidant is generated by the enzyme myeloperoxidase at sites of chronic inflammation, a condition associated with an increased risk of cancer. oup.combiolog.denih.gov The formation of 8-Cl-dG is therefore considered a key event in inflammation-induced carcinogenesis. oup.comnih.gov

The study of 8-Cl-dG is crucial for understanding how such lesions are recognized and processed by the cell's DNA repair machinery. While the repair of other oxidative lesions like 8-oxo-2'-deoxyguanosine (8-oxo-dG) by the Base Excision Repair (BER) pathway is well-documented, the specific mechanisms for repairing 8-Cl-dG are an active area of investigation. mdpi.comacs.org Researchers utilize synthetically prepared oligodeoxynucleotides containing a single, site-specific 8-Cl-dG lesion. oup.comnih.gov These modified oligonucleotides act as substrates to identify which DNA glycosylases and other repair enzymes are responsible for recognizing and excising this specific type of halogenated damage, thereby providing insight into the cellular defense mechanisms against inflammation-induced DNA damage.

Employment in Studies of DNA Polymerase Fidelity and Translesion Synthesis Characteristics

The mutagenic potential of 8-Cl-dG is a central focus of its application in research. oup.com To study this, scientists employ in vitro primer extension assays using DNA templates that contain a site-specific 8-Cl-dG lesion. oup.comacs.org These experiments analyze the behavior of various DNA polymerases as they encounter the adduct, a process known as translesion synthesis (TLS). nih.govacs.org

Studies involving human DNA polymerases have shown that the bypass of 8-Cl-dG can be either accurate or error-prone, depending on the specific polymerase involved. oup.com For instance, the replicative polymerase α and the TLS polymerase η predominantly insert the correct nucleotide, deoxycytidine monophosphate (dCMP), opposite the lesion. oup.com In stark contrast, TLS polymerase κ exhibits lower fidelity, frequently misincorporating other nucleotides or causing single-base deletions. oup.com These findings demonstrate that 8-Cl-dG is a mutagenic lesion whose ultimate biological outcome is dependent on the specific DNA polymerase that carries out the bypass. oup.com

Structural biology studies have provided a molecular basis for these observations. nih.gov X-ray crystallography of human DNA polymerase β (polβ) in complex with a DNA template containing 8-Cl-dG revealed that the lesion can adopt two key conformations. nih.govmdpi.com In the standard anti conformation, it pairs correctly with an incoming deoxycytidine triphosphate (dCTP). nih.gov However, it can also rotate into a syn conformation, which allows it to form a Hoogsteen base pair with an incoming deoxyguanosine triphosphate (dGTP). nih.govmdpi.com This mispairing is what drives the G-to-C transversion mutations associated with this lesion. nih.gov

| DNA Polymerase | Bypass Ability | Primary Insertion | Miscoding Events Observed | Reference |

|---|---|---|---|---|

| Polymerase α | Slightly retarded bypass | dCMP (Correct) | Exclusively dCMP insertion | oup.com |

| Polymerase η | Readily bypasses lesion | dCMP (Correct) | Exclusively dCMP insertion | oup.com |

| Polymerase κ | Slightly retarded bypass | dCMP (Correct) | dGMP (5.5%), dAMP (3.7%), dTMP (3.5%), One-base deletion (6.4%) | oup.com |

Application in Investigating Inflammation-Induced DNA Damage Models

Given that 8-Cl-dG is a direct consequence of HOCl-mediated damage during inflammation, it serves as a valuable biomarker in models studying this process. oup.commdpi.com Research has successfully used both in vitro and in vivo models to investigate the link between inflammation and DNA damage.

In animal models, administration of agents like lipopolysaccharide (LPS) induces a strong inflammatory response. oup.com Subsequent analysis of tissues from these animals has confirmed the presence of 8-Cl-dG in both liver DNA and urine, providing direct evidence that inflammation leads to the formation of this specific DNA adduct in a living organism. oup.com

In parallel, in vitro cell culture models are used to explore the molecular mechanisms in a more controlled environment. Cells are exposed to HOCl, and researchers can then quantify the formation of 8-Cl-dG and other related DNA lesions. oup.com These models are instrumental in connecting the presence of inflammatory agents to specific patterns of DNA damage and subsequent mutagenesis, reinforcing the role of 8-Cl-dG in inflammation-driven carcinogenesis. nih.govmdpi.com

Comparative Research with Other Halogenated and Oxidized Nucleoside Analogs

The study of 8-Cl-dG is often contextualized by comparing it with other C8-substituted guanosine (B1672433) analogs, primarily 8-oxo-2'-deoxyguanosine and 8-bromo-2'-deoxyguanosine (B1139848). These comparisons help elucidate how different substituents at the C8 position influence DNA structure, stability, and mutagenic potential.

8-Oxo-2'-deoxyguanosine (8-oxo-dG): As one of the most abundant oxidative DNA lesions, 8-oxo-dG is extensively studied. mdpi.comacs.org Like 8-Cl-dG, its mutagenicity is linked to its ability to adopt a syn conformation, which facilitates mispairing. mdpi.comcsic.es However, a key difference lies in their mispairing partners: 8-oxo-dG preferentially pairs with adenine, leading to G-to-T transversions, whereas 8-Cl-dG typically mispairs with guanine (B1146940), causing G-to-C transversions. mdpi.comwikipedia.org

8-Bromo-2'-deoxyguanosine (8-Br-dG): This analog contains a bromine atom at the C8 position, which is larger and more electron-dense than chlorine. csic.es The bulky bromine atom strongly favors the syn conformation, making 8-Br-dG an excellent tool for studying cellular processes that recognize this specific conformation, such as the formation of Z-DNA. csic.esresearchgate.net Research comparing the base pair stability of these halogenated nucleosides found that as the size of the halogen increases (Cl < Br < I), the thermal stability of the duplex with the correct partner (deoxycytidine) decreases. acs.orgnih.gov Furthermore, studies on the formation of these lesions have shown that the amino acid taurine (B1682933) can specifically enhance the creation of 8-BrdG while inhibiting the formation of 8-CldG, highlighting distinct chemical pathways. nih.gov

| Characteristic | This compound (8-Cl-dG) | 8-Oxo-2'-deoxyguanosine (8-oxo-dG) | 8-Bromo-2'-deoxyguanosine (8-Br-dG) |

|---|---|---|---|

| Origin | Product of HOCl damage (inflammation) | Product of reactive oxygen species damage | Synthetic analog; formed from HOBr |

| Conformation | Can adopt syn conformation | Can adopt syn conformation | Strongly favors syn conformation |

| Primary Mutagenic Mispair | Guanine (G) | Adenine (A) | Less stable pairing overall |

| Resulting Mutation | G → C transversion | G → T transversion | Used to study conformational effects |

| Reference | nih.govmdpi.com | mdpi.comwikipedia.org | csic.esresearchgate.net |

Role in the Development of Modified Oligonucleotides for Structural and Biochemical Investigations

The synthesis of oligonucleotides containing 8-Cl-dG is fundamental to nearly all aspects of its study as a research probe. nih.govcsic.es The process involves the chemical synthesis of a protected 8-Cl-dG phosphoramidite (B1245037) monomer, which can then be incorporated at a specific site within a DNA sequence using automated solid-phase synthesizers. nih.govthermofisher.cn

These site-specifically modified oligonucleotides are versatile and indispensable tools for:

Structural and Biochemical Investigations: They are used as substrates to study the interactions with DNA polymerases and repair enzymes. oup.comrichmond.edu For example, crystallizing a DNA polymerase with an oligonucleotide containing 8-Cl-dG has provided atomic-level snapshots of the mutagenic process. nih.gov

Probing DNA Conformation: Because the halogen at the C8 position influences the sugar-base orientation (syn vs. anti), analogs like 8-Cl-dG and particularly 8-Br-dG are used to investigate how DNA-binding proteins recognize and interact with non-standard DNA conformations like Z-DNA or G-quadruplexes. csic.es

Future Research Perspectives and Theoretical Frameworks

Elucidation of High-Resolution Structural Basis for 8-Cl-dG-Induced Miscoding

Future research will focus on obtaining high-resolution structural data to explain how 8-chloro-2'-deoxyguanosine (8-Cl-dG) causes errors during DNA replication. Understanding the three-dimensional arrangement of 8-Cl-dG within the active site of various DNA polymerases is crucial for a complete picture of its mutagenic potential.

Techniques such as X-ray crystallography and high-field Nuclear Magnetic Resonance (NMR) spectroscopy will be instrumental in this endeavor. These methods can provide detailed atomic-level views of the interactions between the damaged DNA template, the incoming nucleotide, and the DNA polymerase enzyme. Specifically, researchers aim to capture structures of 8-Cl-dG paired with both correct (dCTP) and incorrect (dGTP, dATP, dTMP) incoming nucleotides. nih.gov

A key aspect to investigate is the conformational preference of the 8-Cl-dG adduct. It is hypothesized that 8-Cl-dG can adopt different conformations, such as the syn or anti form, which influences its base-pairing properties. nih.gov For instance, the syn conformation of 8-Cl-dG has been suggested to facilitate mispairing with dGTP through the formation of Hoogsteen base pairs. nih.gov High-resolution structures would confirm these hypotheses and reveal the precise hydrogen-bonding patterns and steric interactions that lead to either correct or incorrect nucleotide insertion.

Furthermore, structural studies involving different human DNA polymerases, such as the replicative polymerase α and the translesion synthesis polymerases κ and η, will be critical. oup.comoup.com This is because the miscoding frequency and specificity of 8-Cl-dG have been shown to vary depending on the polymerase involved. oup.comoup.com By comparing the structures of these different polymerase-DNA complexes, researchers can understand why some polymerases are more prone to making errors in the presence of this lesion than others. For example, while polymerases α and η exclusively incorporate the correct nucleotide, dCMP, opposite 8-Cl-dG, polymerase κ promotes misincorporation of dGMP, dAMP, and dTMP, as well as single-base deletions. oup.comoup.com

| DNA Polymerase | Miscoding Frequency and Specificity opposite 8-Cl-dG |

| Polymerase α | Exclusively incorporates dCMP. oup.comoup.com |

| Polymerase κ | Promotes one-base deletion (6.4%), and misincorporation of dGMP (5.5%), dAMP (3.7%), and dTMP (3.5%). oup.comoup.com |

| Polymerase η | Exclusively incorporates dCMP and readily bypasses the lesion. oup.comoup.com |

Development of Advanced Computational Models for DNA-8-Cl-dG Interactions

To complement experimental approaches, the development of sophisticated computational models is essential for a deeper understanding of the dynamics and energetics of DNA containing 8-Cl-dG. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights that are often difficult to obtain through experimental methods alone. oup.comnih.gov

MD simulations can be used to explore the conformational landscape of DNA duplexes containing 8-Cl-dG. nih.govannualreviews.org These simulations can reveal how the presence of the lesion affects the local DNA structure, flexibility, and hydration patterns. By simulating the DNA duplex in a solvent environment, researchers can observe the dynamic behavior of the 8-Cl-dG adduct and its interactions with neighboring bases and the sugar-phosphate backbone. This can help to explain the structural perturbations caused by the lesion that may favor mispairing. For instance, MD simulations can be employed to study the stability of 8-Cl-dG paired with different incoming nucleotides, providing a thermodynamic basis for the observed miscoding frequencies. oup.com

Quantum mechanics (QM) calculations can offer a more detailed understanding of the electronic properties of 8-Cl-dG and its interactions. These calculations can be used to determine the preferred tautomeric and conformational states of the adduct and to analyze the hydrogen-bonding energies between 8-Cl-dG and incoming nucleotides. This information is crucial for rationalizing the base-pairing preferences of the lesion.

A powerful approach will be the use of hybrid QM/MM (quantum mechanics/molecular mechanics) methods. In this approach, the chemically reactive region, such as the 8-Cl-dG adduct and the active site of the DNA polymerase, is treated with high-level QM methods, while the rest of the system is described using more computationally efficient MM force fields. This allows for the accurate modeling of the enzymatic reaction of nucleotide incorporation opposite the lesion, providing a detailed picture of the transition states and reaction pathways for both correct and incorrect insertions.

Investigation of Downstream Biological Consequences of 8-Cl-dG in Complex Systems

Beyond its immediate effects on DNA replication, it is crucial to investigate the broader biological consequences of 8-Cl-dG formation in cellular and organismal contexts. This includes understanding how the cell recognizes and repairs this lesion, and the downstream signaling pathways that are activated in response to its presence.

A key area of future research will be to identify the specific DNA repair pathways involved in the removal of 8-Cl-dG from the genome. The primary mechanism for repairing oxidative DNA damage is base excision repair (BER), which is initiated by DNA glycosylases that recognize and excise the damaged base. wikipedia.orgmdpi.com Studies will need to determine which of the known DNA glycosylases are capable of recognizing and removing 8-Cl-dG. It is also possible that other repair pathways, such as nucleotide excision repair (NER), which handles bulky, helix-distorting lesions, may be involved. wikipedia.orgmdpi.com

Furthermore, the cellular response to persistent 8-Cl-dG lesions needs to be explored. Unrepaired DNA damage can trigger cell cycle checkpoints, leading to cell cycle arrest, or in cases of extensive damage, apoptosis (programmed cell death). wikipedia.org Research should focus on identifying the specific signaling pathways, such as the ATM and ATR kinase pathways, that are activated by the presence of 8-Cl-dG. wikipedia.org This will provide a more complete understanding of how cells cope with this type of DNA damage.

Investigating the role of 8-Cl-dG in inflammation-driven carcinogenesis is another critical research direction. oup.comoup.com Since 8-Cl-dG is formed under conditions of chronic inflammation, a known risk factor for cancer, it is important to elucidate its contribution to the development of malignancies. researchgate.net This will involve studying the mutagenic signature of 8-Cl-dG in reporter genes in cultured cells and in animal models of inflammation-associated cancer.

Integration of 8-Cl-dG Research into Broader Concepts of Nucleic Acid Chemistry and Biology

The study of 8-Cl-dG should not be viewed in isolation but rather integrated into the broader context of nucleic acid chemistry and the biology of DNA damage and repair. This integration will allow for a more comprehensive understanding of how modifications to the chemical structure of DNA can impact its biological function.

Comparing the properties of 8-Cl-dG with other halogenated and oxidized guanine (B1146940) adducts, such as 8-bromo-2'-deoxyguanosine (B1139848) (8-Br-dG) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), will be particularly insightful. niph.go.jpmdpi.com Such comparative studies can reveal general principles governing the mutagenic potential of C8-substituted purine (B94841) lesions. For example, the size and electronegativity of the substituent at the C8 position can influence the conformational preferences of the modified base and its ability to form stable base pairs with incoming nucleotides. niph.go.jp

The study of 8-Cl-dG also contributes to our understanding of the chemical biology of DNA damage. It serves as a model for how environmental and endogenous agents can chemically alter the genetic material, leading to mutations and disease. nih.gov The development of sensitive analytical methods for the detection and quantification of 8-Cl-dG in biological samples is crucial for its use as a biomarker of inflammation-induced DNA damage and associated health risks. nih.gov

Ultimately, a thorough understanding of the chemistry and biology of 8-Cl-dG will contribute to the broader fields of toxicology, carcinogenesis, and molecular medicine. By elucidating the mechanisms by which this specific DNA lesion contributes to genetic instability, researchers can develop strategies for the prevention and treatment of diseases associated with chronic inflammation.

Q & A

Q. What is the biological significance of 8-Cl-dG in DNA damage studies?

- 8-Cl-dG is a stable biomarker of hypochlorous acid (HOCl)-mediated DNA damage, primarily generated during inflammation. HOCl, produced by activated neutrophils, chlorinates guanine residues in DNA, leading to mutagenic potential due to mispairing during replication. This modification is mechanistically distinct from oxidative lesions like 8-hydroxy-2'-deoxyguanosine (8-OHdG) .

Q. What methodologies are commonly used to detect 8-Cl-dG in biological samples?

- Key methods include:

- 32P-postlabeling : Enables separation of 8-Cl-dG from unmodified nucleotides, even in samples with 10,000-fold excess of normal nucleosides .

- Immunoaffinity columns : Monoclonal antibodies against 8-Cl-dG allow purification prior to quantification .

- Mass spectrometry (LC-MS/MS) : Offers high specificity and avoids artifacts common in ELISA-based methods .

Q. How does 8-Cl-dG differ from 8-OHdG as a biomarker?

- While both are DNA lesions, 8-Cl-dG arises specifically from HOCl (inflammatory/chlorinating damage), whereas 8-OHdG results from reactive oxygen species (oxidative damage). Their distinct etiologies necessitate separate analytical approaches and biological interpretations .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing artifacts in 8-Cl-dG analysis?

- Sample preparation : Use chelating agents (e.g., deferoxamine) to remove transition metals that promote artifactual oxidation .

- Temperature control : Store samples at -80°C to prevent degradation.

- Avoid enzymatic interference : Protease inhibitors should be included to prevent nucleoside release during DNA extraction .

Q. How can conflicting data between chromatographic and immunoassay methods be resolved?

- Inter-laboratory variability : Chromatographic methods (HPLC-EC, LC-MS/MS) show higher accuracy and inter-lab agreement compared to ELISA, which often overestimates levels due to cross-reactivity .

- Standardized calibrants : Use common reference materials across techniques to improve comparability .

Q. What is the mutagenic potential of 8-Cl-dG during DNA replication?

- In vitro studies demonstrate that 8-Cl-dG induces G→T transversions due to altered base-pairing. Human DNA polymerases η and κ preferentially incorporate adenine opposite 8-Cl-dG, increasing replication errors .

Q. How does 8-Cl-dG formation correlate with inflammatory disease models?

- In murine models, HOCl generated during chronic inflammation (e.g., atherosclerosis) chlorinates guanine in promoter regions of genes like p53 and c-Ha-ras-1, linking 8-Cl-dG to carcinogenesis .

Methodological Challenges

Q. What are the limitations of current 8-Cl-dG detection techniques?

- Low abundance : 8-Cl-dG levels are typically 1–10 adducts per 10^7 nucleotides, requiring ultra-sensitive methods like 32P-postlabeling or LC-MS/MS .

- Matrix interference : Urinary creatinine levels can affect quantification; normalization to specific gravity (SG) is recommended for timed spot samples .

Q. How can researchers validate 8-Cl-dG as a biomarker in human studies?

- Controlled exposure models : Use neutrophils isolated from patients with chronic inflammation (e.g., rheumatoid arthritis) to correlate 8-Cl-dG levels with HOCl activity .

- Longitudinal sampling : Track 8-Cl-dG in urine or serum alongside inflammatory markers (e.g., CRP) to establish causality .

Comparative and Translational Studies

Q. Can 8-Cl-dG and 8-OHdG be analyzed simultaneously to assess cumulative DNA damage?

Q. What insights have emerged from comparing 8-Cl-dG levels across species?

- Rodent models show higher baseline 8-Cl-dG than humans, reflecting species-specific differences in inflammatory responses and repair mechanisms. This underscores the need for careful extrapolation to human pathology .

Data Interpretation Guidelines

Q. How should researchers address variability in urinary 8-Cl-dG measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.